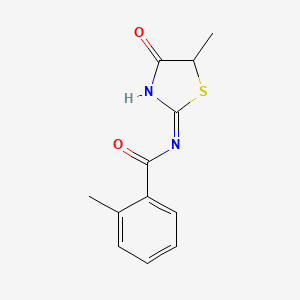![molecular formula C19H14FN3O5S B6060302 N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)
N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide, commonly known as FSBA, is a chemical compound that has been widely used in scientific research. FSBA is a sulfonamide derivative that has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
FSBA has been widely used in scientific research due to its potential applications in various fields. FSBA has been found to be a useful tool in the study of protein-ligand interactions, such as the interactions between enzymes and substrates. FSBA has also been used in the development of new drugs, as it has been found to inhibit the activity of certain enzymes that are involved in disease processes. FSBA has also been used in the study of protein-protein interactions, as it can be used to crosslink proteins.
作用機序
The mechanism of action of FSBA involves the formation of a covalent bond between the sulfonamide group of FSBA and the amino group of a protein. This covalent bond results in the cross-linking of proteins, which can lead to changes in the protein's activity or function. FSBA has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, by cross-linking the enzyme's active site with a nearby amino acid residue.
Biochemical and Physiological Effects:
FSBA has been found to have various biochemical and physiological effects. FSBA has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. FSBA has also been found to inhibit the activity of certain proteases, which are involved in the breakdown of proteins. FSBA has been found to have anti-inflammatory effects, as it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
実験室実験の利点と制限
FSBA has several advantages for lab experiments. FSBA is a small molecule that can easily penetrate cell membranes, making it useful for studying protein-protein interactions in living cells. FSBA is also a reversible cross-linker, which allows for the study of dynamic protein interactions. However, FSBA has some limitations for lab experiments. FSBA can cross-link proteins non-specifically, which can lead to the formation of protein aggregates. FSBA can also form covalent bonds with other nucleophiles in the cell, such as glutathione, which can lead to the depletion of these molecules.
将来の方向性
There are several future directions for the study of FSBA. One potential direction is the development of new drugs that target enzymes that are inhibited by FSBA. Another potential direction is the study of protein-protein interactions in living cells using FSBA. The development of new techniques for the selective cross-linking of proteins using FSBA is also a potential future direction. Overall, the study of FSBA has the potential to lead to new insights into the mechanisms of protein interactions and the development of new drugs.
合成法
FSBA can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis of FSBA involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The 4-nitrobenzoyl chloride is then reacted with 4-aminobenzenesulfonamide to form N-(4-nitrobenzoyl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(4-nitrobenzoyl)-4-aminobenzenesulfonamide with 3-fluoroaniline to form FSBA.
特性
IUPAC Name |
N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-14-2-1-3-16(12-14)22-29(27,28)18-10-6-15(7-11-18)21-19(24)13-4-8-17(9-5-13)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHKCVSXXHPWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(3-morpholin-4-ylpropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6060235.png)
![2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6060246.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6060253.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methoxybenzamide](/img/structure/B6060258.png)
amine hydrochloride](/img/structure/B6060261.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060270.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)

![[3-(4-chloro-3-ethylphenoxy)propyl][2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B6060277.png)
![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![5-methyl-2-propyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6060295.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)